Tetrachloro-cis,cis-muconate
Description
Structure
3D Structure
Properties
Molecular Formula |
C6Cl4O4-2 |
|---|---|
Molecular Weight |
277.9 g/mol |
IUPAC Name |
(2Z,4Z)-2,3,4,5-tetrachlorohexa-2,4-dienedioate |
InChI |
InChI=1S/C6H2Cl4O4/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h(H,11,12)(H,13,14)/p-2/b3-1-,4-2- |
InChI Key |
OPEJMVTXTHBTBS-CCAGOZQPSA-L |
Isomeric SMILES |
C(=C(\Cl)/C(=O)[O-])(\Cl)/C(=C(/Cl)\C(=O)[O-])/Cl |
Canonical SMILES |
C(=C(C(=O)[O-])Cl)(C(=C(C(=O)[O-])Cl)Cl)Cl |
Origin of Product |
United States |
Enzymatic Biotransformations of Tetrachloro Cis,cis Muconate
Formation of Tetrachloro-cis,cis-muconate from Chlorinated Catechols
The formation of this compound is a key step in the microbial degradation of highly chlorinated aromatic compounds, such as 1,2,3,4-tetrachlorobenzene (B165215). creative-enzymes.comnih.gov This biotransformation is primarily achieved through the action of specialized enzymes that cleave the aromatic ring of tetrachlorocatechol (B74200), a central intermediate. creative-enzymes.comrcsb.orgoup.com
Catalysis by Catechol 1,2-Dioxygenases (Intradiol Dioxygenases, EC 1.13.11.1)
This compound is synthesized from tetrachlorocatechol through the enzymatic action of catechol 1,2-dioxygenases (EC 1.13.11.1). creative-enzymes.comnih.govebi.ac.uk These enzymes are also known as intradiol dioxygenases because they catalyze the cleavage of the bond between the two adjacent hydroxyl groups of the catechol ring. creative-enzymes.comnih.gov The reaction requires the incorporation of molecular oxygen (O₂) and involves a non-heme Fe(III) ion as a crucial cofactor, which is ligated by histidine and tyrosine residues in the enzyme's active site. ebi.ac.ukresearchgate.netuniprot.org
This ortho-cleavage pathway is a central feature of the bacterial degradation of chloroaromatics, channeling them into the tricarboxylic acid (TCA) cycle for energy generation. nih.govuniprot.org Several bacterial strains have been identified that possess catechol 1,2-dioxygenases capable of this transformation. For instance, the catechol 1,2-dioxygenase from Alcaligenes eutrophus CH34 is notable for its ability to transform tetrachlorocatechol. nih.gov Similarly, Pseudomonas chlororaphis RW71, a bacterium that can mineralize 1,2,3,4-tetrachlorobenzene, utilizes a broad-spectrum chlorocatechol 1,2-dioxygenase (encoded by the tetC gene) to convert tetrachlorocatechol into tetrachloromuconic acid. creative-enzymes.comnih.gov
Substrate Specificity and Kinetic Parameters for Chlorinated Catechols
The substrate specificities of catechol 1,2-dioxygenases vary considerably among different microbial sources, particularly concerning highly chlorinated catechols. creative-enzymes.com While some enzymes, like the one from Pseudomonas sp. P51, show activity on various di- and trichlorocatechols, they are unable to convert tetrachlorocatechol. researchgate.net
In contrast, the chlorocatechol 1,2-dioxygenase (TetC) from Pseudomonas chlororaphis RW71 exhibits a significantly broadened substrate spectrum, productively transforming chlorocatechols with chlorine atoms at positions 4 and 5, including tetrachlorocatechol. creative-enzymes.com The turnover of tetrachlorocatechol by this enzyme is, however, slow. nih.gov Studies with the enzyme from Alcaligenes eutrophus CH34 also confirmed the transformation of tetrachlorocatechol, but this was accompanied by significant reversible substrate inhibition at higher concentrations. nih.gov The presence of electron-withdrawing substituents, such as chlorine, at the para- or meta-positions of the catechol ring has been suggested to increase the enzyme's affinity for the substrate. nih.gov
The following table summarizes the relative activities and kinetic properties of catechol 1,2-dioxygenases with various chlorinated substrates from different bacterial sources.
| Enzyme Source | Substrate | Relative Activity/Kinetic Parameter | Notes |
| Alcaligenes eutrophus CH34 | Catechol | K_m = 1.3 µM | The enzyme has a high affinity for catechol. nih.gov |
| Alcaligenes eutrophus CH34 | Tetrachlorocatechol | Transformation confirmed | Subject to marked reversible substrate inhibition. nih.gov |
| Pseudomonas chlororaphis RW71 | Catechol | Strong competitive inhibition by 4,5-Dichlorocatechol and Tetrachlorocatechol | Demonstrates high affinity for more chlorinated catechols. creative-enzymes.com |
| Pseudomonas chlororaphis RW71 | 3-Chlorocatechol (B1204754) | Similar transformation rate to 4,5-halogenated catechols | Indicates similar specificity constants. creative-enzymes.com |
| Pseudomonas chlororaphis RW71 | 4,5-Dichlorocatechol | Productive transformation | - |
| Pseudomonas chlororaphis RW71 | Tetrachlorocatechol | Productive transformation | The turnover rate is slow. creative-enzymes.comnih.gov |
| Pseudomonas sp. P51 | 3,4,5,6-Tetrachlorocatechol | No conversion observed | Enzyme has a narrower substrate range for highly chlorinated catechols. researchgate.net |
Subsequent Catabolism and Dehalogenation of this compound
Following its formation, this compound enters the next stage of the degradation pathway, which involves cyclization and the crucial removal of chlorine atoms. This step is essential for detoxifying the compound and channeling its carbon skeleton into central metabolism.
Cycloisomerization and Chloride Elimination by Chloromuconate Cycloisomerases (EC 5.5.1.7)
The catabolism of chlorinated muconates is catalyzed by chloromuconate cycloisomerases (EC 5.5.1.7). uniprot.orgwikipedia.orgd-nb.info These enzymes are distinct from muconate cycloisomerases (EC 5.5.1.1) that act on non-chlorinated substrates. creative-enzymes.com Chloromuconate cycloisomerases catalyze the isomerization of the linear muconate into a cyclic lactone structure, a reaction that is coupled with the elimination of a chloride ion to form dienelactones. d-nb.infonih.gov This dehalogenation step is critical for the mineralization of chloroaromatic compounds. nih.gov The enzyme requires a manganese cofactor (Mn²⁺) for its activity. creative-enzymes.comwikipedia.org
While these enzymes are highly active toward various chlorinated substrates, their ability to process this compound appears limited. nih.govuniprot.org In studies with Pseudomonas chlororaphis RW71, the chloromuconate cycloisomerase showed activity with di- and trichlorinated muconates but not with monochlorinated ones. nih.gov Tetrachloromuconic acid itself could not be effectively tested as a substrate due to its high instability and the slow rate of its formation from tetrachlorocatechol, suggesting it is not a readily processed intermediate in this strain. nih.gov
Mechanistic Insights into Dechlorination During Cycloisomerization
The mechanism of chloromuconate cycloisomerase involves a sophisticated chemical process to achieve both cyclization and dechlorination. The reaction proceeds through the formation of a metal-stabilized enol/enolate intermediate. researchgate.netresearchgate.net The fate of this intermediate is a key branching point that distinguishes chloromuconate cycloisomerases from their non-dechlorinating counterparts. researchgate.netnih.gov
In muconate cycloisomerases, a key lysine (B10760008) residue in the active site protonates the intermediate, which can lead to the formation of bacteriotoxic byproducts like protoanemonin (B48344) from substrates such as 3-chloro-cis,cis-muconate (B1234730). researchgate.netnih.gov In contrast, chloromuconate cycloisomerases are proposed to have an active site architecture that favors the direct elimination of a chloride ion from the enol/enolate intermediate over protonation. nih.govresearchgate.net This abstraction of chloride leads to the formation of a stable dienelactone product. nih.govnih.gov The replacement of the key proton-donating lysine residue in muconate cycloisomerases with a different amino acid (e.g., alanine) can shift the reaction outcome from protonation to dechlorination, supporting this mechanistic model. researchgate.netnih.gov An active site base is thought to facilitate the fast elimination of the halide, generating the final dienelactone. researchgate.net
Regiochemical and Stereochemical Outcomes of Cycloisomerization
The cycloisomerization reaction catalyzed by these enzymes is characterized by specific regiochemical and stereochemical control, although this varies depending on the substrate and the enzyme source. nih.gov For the non-chlorinated substrate cis,cis-muconate (B1241781), both muconate cycloisomerase and chloromuconate cycloisomerase catalyze a syn-lactonization to produce (4S)-muconolactone. nih.govoup.com
For chlorinated substrates, the outcome is more complex. The cycloisomerization of 3-chloro-cis,cis-muconate by chloromuconate cycloisomerases typically yields cis-dienelactone. d-nb.infonih.gov The transformation of 2-chloro-cis,cis-muconate (B1241311) can lead to trans-dienelactone. d-nb.info However, some enzymes, like the 2-chloromuconate cycloisomerase from Rhodococcus opacus 1CP, are highly specific and can form 5-chloromuconolactone (B1176566) but are unable to perform the subsequent dehalogenation to generate a dienelactone. rcsb.org Specific data on the direct enzymatic cycloisomerization products of this compound are lacking in the literature, largely because the compound is a poor substrate for the known cycloisomerases that have been studied. nih.gov
Further Conversion to Dienelactones and Maleylacetate (B1240894)
Biochemical Characterization of Enzymes Involved in this compound Metabolism
The enzymes responsible for the degradation of this compound and its downstream products have been isolated from various microorganisms and characterized biochemically. The properties of two key enzymes, chloromuconate cycloisomerase and maleylacetate reductase, are summarized below.
Chloromuconate Cycloisomerase (EC 5.5.1.7) is an isomerase that catalyzes the lactonization of chlorinated muconates. wikipedia.org Studies on variants, such as the K169A variant of Pseudomonas putida muconate cycloisomerase, have provided insight into its mechanism, suggesting that the enzyme facilitates chloride elimination from an enol/enolate intermediate. nih.gov Different organisms exhibit cycloisomerases with varying substrate specificities and catalytic efficiencies. nih.govnih.gov
| Source Organism | Substrate(s) | Product(s) | Cofactor | Specific Activity | Reference |
|---|---|---|---|---|---|
| Pseudomonas sp. B13 | 3-chloro-cis,cis-muconate | cis-dienelactone | Manganese | Not Specified | nih.govnih.gov |
| Pseudomonas putida (K169A variant) | 3-chloro- and 2,4-dichloro-cis,cis-muconate | cis-dienelactone and 2-chloro-cis-dienelactone | Not Specified | Active, but rate not specified | nih.gov |
| Pseudomonas chlororaphis RW71 | 2,4-dichloro-cis,cis-muconate | Not directly specified, dienelactone implied | Manganese | 0.025 µmol/min/mg | nih.govresearchgate.net |
| Rhodococcus opacus 1cp | 2-chloro-cis,cis-muconate | trans-dienelactone | Not Specified | Not Specified | d-nb.infonih.gov |
Maleylacetate Reductase (EC 1.3.1.32) is an oxidoreductase crucial for the final steps of the degradation pathway before the TCA cycle. wikipedia.org It has been purified and characterized from several bacterial and fungal species. portlandpress.comasm.orgnih.gov The enzyme typically shows a preference for NADH as a co-substrate. researchgate.net Its substrate specificity can be broad, allowing it to act on various substituted maleylacetates. asm.org The affinity for these substrates is influenced by the nature and position of the substituents. asm.org
| Source Organism | Substrate(s) | Cofactor | Km (µM) | Optimal pH | Reference |
|---|---|---|---|---|---|
| Pseudomonas sp. B13 | Maleylacetate, 2-chloromaleylacetate, 2-fluoromaleylacetate | NADH | 20 (for maleylacetate) | Not Specified | asm.orgnih.gov |
| Trichosporon cutaneum | Maleylacetate | NAD(P)H | Not Specified | Not Specified | wikipedia.orgportlandpress.com |
| Rhodococcus opacus 1CP | Maleylacetate, 2-chloromaleylacetate | NADH | 14 (for maleylacetate) | 7.5 | nih.gov |
| Sphingobium chlorophenolicum L-1 (PcpE) | 2-chloromaleylacetate, maleylacetate | NADH | Not Specified | Not Specified | researchgate.net |
Microbial Systems Mediating Tetrachloro Cis,cis Muconate Metabolism
Bacterial Strains as Key Degraders of Highly Chlorinated Aromatics
Bacteria, with their vast metabolic diversity, are at the forefront of research into the bioremediation of chlorinated aromatic pollutants. Several genera have been identified as possessing the enzymatic machinery necessary to break down these complex and often toxic compounds.
The genus Pseudomonas is renowned for its metabolic versatility and its capacity to degrade a wide range of organic compounds, including chlorinated aromatics. Strains of Pseudomonas have been extensively studied for their ability to initiate the breakdown of these pollutants, often through pathways that converge on chlorinated catechols.
Pseudomonas sp. strain B13, for instance, is a well-characterized bacterium capable of degrading 3-chlorobenzoate. dntb.gov.ua This degradation proceeds through a modified ortho-cleavage pathway, where 3-chlorocatechol (B1204754) is a key intermediate. d-nb.info This intermediate is then cleaved by catechol 1,2-dioxygenase to form 2-chloro-cis,cis-muconate (B1241311). d-nb.info The subsequent enzymatic conversion of 2-chloro-cis,cis-muconate is catalyzed by a chloromuconate cycloisomerase, leading to the formation of trans-dienelactone. d-nb.info
Furthermore, some Pseudomonas strains can metabolize mixtures of chloro- and methyl-aromatic compounds. osti.gov For example, Pseudomonas sp. strain JS6 can degrade both chlorobenzene (B131634) and toluene (B28343), employing a modified ortho ring-fission pathway to handle the resulting chlorinated and methylated catechols. osti.gov The ability to degrade such mixtures is significant, as industrial waste streams often contain a complex cocktail of pollutants.
The catabolic pathways in Pseudomonas putida for benzoate (B1203000) degradation involve the catBC operon, which is induced by the intermediate cis,cis-muconate (B1241781) in conjunction with the regulatory protein CatR. nih.gov This highlights the intricate regulatory networks that control the expression of degradative enzymes in these bacteria.
| Pseudomonas Strain | Degraded Compound(s) | Key Pathway/Enzyme(s) |
| Pseudomonas sp. B13 | 3-Chlorobenzoate | Modified ortho-cleavage pathway, Catechol 1,2-dioxygenase, Chloromuconate cycloisomerase dntb.gov.uad-nb.info |
| Pseudomonas sp. JS6 | Chlorobenzene, Toluene | Modified ortho ring-fission pathway osti.gov |
| Pseudomonas putida | Benzoate | catBC operon induced by cis,cis-muconate and CatR nih.gov |
| Pseudomonas putida GJ31 | 3-Chlorocatechol | Catechol-2,3-dioxygenase d-nb.info |
Members of the genus Rhodococcus are recognized for their robust metabolic capabilities, particularly in the degradation of hydrophobic and xenobiotic compounds, including a wide array of chlorinated aromatics. frontiersin.orgjmb.or.kr Their environmental persistence and tolerance to toxic substrates make them excellent candidates for bioremediation. jmb.or.kr
Rhodococcus species have been shown to degrade various chlorinated phenols, hydrocarbons, and other aromatic compounds. annualreviews.orgresearchgate.net For instance, Rhodococcus sp. strain MS11 can utilize highly chlorinated benzenes such as 1,2,4-trichlorobenzene (B33124) and 1,2,4,5-tetrachlorobenzene (B31791) as its sole carbon and energy source, releasing stoichiometric amounts of chloride in the process. nih.govmicrobiologyresearch.org This strain possesses a chlorobenzene dioxygenase that initiates the degradation cascade. nih.govmicrobiologyresearch.org
The biotransformation of chlorinated paraffins has also been observed in Rhodococcus species. mdpi.com Rhodococcus sp. isolate S45-1 was found to utilize chlorinated paraffins with varying chain lengths as a sole carbon source. mdpi.com Co-cultures involving Rhodococcus have also proven effective. For example, a co-culture of a Rhodococcus sp. with Pseudomonas putida was able to mineralize 3- and 4-chloronitrobenzenes. nih.gov
| Rhodococcus Strain/Species | Degraded Compound(s) | Key Findings |
| Rhodococcus sp. MS11 | 1,2,4-Trichlorobenzene, 1,2,4,5-Tetrachlorobenzene | Utilizes as sole carbon and energy source; possesses chlorobenzene dioxygenase. nih.govmicrobiologyresearch.org |
| Rhodococcus sp. isolate S45-1 | Chlorinated paraffins | Utilizes as sole carbon source. mdpi.com |
| Rhodococcus sp. (in co-culture) | 3- and 4-Chloronitrobenzenes | Mineralizes in the presence of an additional carbon source. nih.gov |
| Rhodococcus chlorophenolicus | Polychlorinated phenols | Degrades a range of chlorinated phenols. annualreviews.org |
The genus Sphingomonas includes several species with a remarkable ability to degrade a wide variety of polycyclic aromatic hydrocarbons (PAHs) and related compounds, including highly toxic dioxins. jst.go.jp These bacteria possess unique and complex gene clusters for aromatic degradation that are distinct from those found in other genera like Pseudomonas. jst.go.jp
Sphingomonas wittichii RW1 is a well-studied bacterium capable of degrading polychlorinated dioxins and dibenzofurans. nih.govasm.org This strain utilizes a dioxin dioxygenase to initiate the breakdown of these compounds. nih.gov The degradation of mono- and dichlorinated dibenzofurans and dibenzo-p-dioxins by strain RW1 often results in the formation of corresponding mono- and dichlorinated salicylates and catechols. asm.org This indicates an initial dioxygenolytic attack on both the substituted and non-substituted aromatic rings. asm.org
Sphingomonas sp. strain KA1 has also demonstrated the ability to degrade chlorinated dibenzo-p-dioxins in soil. oup.com This strain carries a gene homologous to carbazole (B46965) dioxygenase, which is involved in the initial attack on the dioxin molecule. oup.com The metabolic pathways for aromatic compound degradation in Sphingomonas are often intertwined, with pathways for different compounds converging at central intermediates like catechol. nih.govoup.com
| Sphingomonas Strain | Degraded Compound(s) | Key Enzymes/Pathways |
| Sphingomonas wittichii RW1 | Polychlorinated dioxins, Dibenzofurans | Dioxin dioxygenase nih.govasm.orgnih.gov |
| Sphingomonas sp. strain KA1 | Chlorinated dibenzo-p-dioxins | Carbazole dioxygenase homologue oup.com |
| Sphingobium yanoikuyae B1 | Biphenyl, Naphthalene, Phenanthrene | Intertwined catabolic pathways converging at catechol nih.govoup.com |
Rhodococcus Species in Chlorinated Compound Biotransformation
Fungal Contributions to Chlorinated Aromatic Degradation Pathways
Fungi, with their powerful extracellular enzymes and mycelial growth habit, play a significant role in the breakdown of complex organic matter, including chlorinated aromatic compounds. researchgate.netnih.gov They often employ different metabolic strategies compared to bacteria. epa.gov
The fungus Cordyceps sinensis has been identified as a potent degrader of dioxins. oup.comnih.govmdpi.com A particular strain, designated as strain A, can utilize not only dibenzo-p-dioxin (B167043) but also its chlorinated derivatives, such as 2,3,7-trichlorodibenzo-p-dioxin (B1595472) and octachlorodibenzo-p-dioxin. oup.comnih.gov
The degradation pathway in Cordyceps sinensis involves the formation of catechols and subsequently cis,cis-muconates. oup.comnih.gov For instance, the degradation of dibenzo-p-dioxin yields catechol, which is further metabolized to cis,cis-muconate. oup.comnih.gov When degrading chlorinated dioxins, a series of mono- and di-chlorinated catechols are produced, which are also converted to their corresponding chlorinated cis,cis-muconates. oup.comnih.gov A key feature of this fungal degradation is the dechlorination of the aromatic ring, where chlorine atoms are replaced by hydrogen. nih.gov
| Dioxin Compound | Intermediate(s) in Cordyceps sinensis Degradation |
| Dibenzo-p-dioxin | Catechol, cis,cis-muconate oup.comnih.gov |
| 2,3,7-Trichlorodibenzo-p-dioxin | Mono- and dichloro-catechol, Catechol, cis,cis-muconates oup.comnih.gov |
| Octachlorodibenzo-p-dioxin | Mono- to trichloro-catechol, Catechol, cis,cis-muconates oup.comnih.gov |
The genus Aspergillus contains species that are capable of metabolizing various chlorinated aromatic compounds, including chlorophenols and their derivatives. researchgate.netoup.com Aspergillus niger, for example, can degrade chlorinated derivatives of phenoxyacetic acid and benzoic acid. oup.com
In the degradation of compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) by Aspergillus niger, the pathway involves the formation of the corresponding phenolic derivative, 2,4-dichlorophenol. researchgate.netoup.com This is further hydroxylated and dehalogenated to form catechol, which then undergoes ring fission. researchgate.netoup.com The induction of enzymes like phenol (B47542) hydroxylases and catechol 1,2-oxygenase upon exposure to these compounds indicates an ortho-cleavage pathway for the subsequent breakdown of catechol. oup.com
Aspergillus species are also known to be involved in the mycoremediation of chlorinated pesticides. nih.gov Their ability to produce a variety of extracellular enzymes with broad substrate specificity contributes to their degradative potential. nih.gov
| Aspergillus Species | Degraded Compound(s) | Key Intermediates/Pathways |
| Aspergillus niger | 2,4-Dichlorophenoxyacetic acid (2,4-D), Chlorinated benzoic acids | 2,4-Dichlorophenol, Catechol; Ortho-cleavage pathway researchgate.netoup.com |
| Aspergillus spp. | Chlorophenols | Detoxification via O-methylation to chloroanisoles researchgate.net |
| Aspergillus sydowii | Chlorpyrifos, Methyl parathion, Profenofos | Transformation of hydrolytic products mdpi.com |
Cordyceps sinensis and Dioxin Degradation Routes
Isolation and Characterization of Novel Microorganisms Exhibiting Tetrachloro-cis,cis-muconate Pathways
The biodegradation of persistent chlorinated aromatic compounds often relies on the metabolic capabilities of specialized microorganisms. The isolation and characterization of such microbes are fundamental to understanding the biochemical pathways involved, including the formation and subsequent degradation of intermediates like this compound. A significant breakthrough in this area was the isolation of Pseudomonas chlororaphis RW71, a bacterium capable of mineralizing 1,2,3,4-tetrachlorobenzene (B165215) as its sole source of carbon and energy. nih.govresearchgate.net
The isolation of strain RW71 was achieved from a mixed microbial culture that had been maintained on a solid medium with 1,2,3,4-tetrachlorobenzene for approximately three years. nih.govresearchgate.net This long-term enrichment was followed by further subculturing in both liquid and solid mineral salts media to finally obtain a pure culture. nih.gov The purity of the isolated strain was confirmed through microscopic examination and by streaking on Luria-Bertani (LB) plates. nih.gov
Initial investigations into the metabolic pathway of P. chlororaphis RW71 pointed towards a route involving the formation of tetrachlorocatechol (B74200). nih.govresearchgate.net The transient accumulation of tetrachlorocatechol during the early growth phase suggested an initial dioxygenase attack on the aromatic ring. nih.govresearchgate.net Further analysis of cell-free extracts revealed high chlorocatechol 1,2-dioxygenase activity, which is crucial for the ring cleavage of catechols. nih.govresearchgate.net This enzyme was found to be active against tetrachlorocatechol, converting it to tetrachloromuconic acid. researchgate.net However, under the acidic conditions used for high-performance liquid chromatography (HPLC) analysis, tetrachloromuconic acid was detected as its cyclic product, 2,3,5-trichlorodienelactone. researchgate.net The detection of downstream metabolites, such as 2,3,5-trichloromaleylacetic acid and 2,4-dichloro-3-oxoadipic acid, further solidified the evidence for a functional chlorocatechol pathway. researchgate.net
Enzymatic assays performed on crude cell extracts of P. chlororaphis RW71 provided more detailed insights into its metabolic capabilities. The chlorocatechol 1,2-dioxygenase in this strain showed a notably high specific activity towards various chlorinated catechols. nih.gov While the activity for the cycloisomerization of non-chlorinated cis,cis-muconate was not detected, the presence of maleylacetate (B1240894) reductase activity was confirmed. nih.gov
The following data tables summarize the key characteristics and research findings related to the isolation and characterization of Pseudomonas chlororaphis RW71.
Table 1: Isolation and Culture Conditions of Pseudomonas chlororaphis RW71
| Parameter | Description | Source |
|---|---|---|
| Organism | Pseudomonas chlororaphis RW71 | nih.govresearchgate.net |
| Source of Isolation | Mixed microbial culture maintained on 1,2,3,4-tetrachlorobenzene for ~3 years. | nih.govresearchgate.net |
| Isolation Method | Alternating subcultivation on liquid and solid mineral salts media. | nih.gov |
| Growth Substrate | 1,2,3,4-Tetrachlorobenzene as the sole source of carbon and energy. | nih.govresearchgate.net |
| Culture Medium | Mineral salts medium containing Na₂HPO₄·2H₂O, KH₂PO₄, (NH₄)₂SO₄, MgCl₂·6H₂O, Ca(NO₃)₂·4H₂O, Fe(NH₄)₂-citrate, and a trace element solution. | nih.gov |
| Initial pH | 7.7 | nih.gov |
Table 2: Key Enzymatic Activities in Pseudomonas chlororaphis RW71 Cell Extracts
| Enzyme/Activity | Substrate | Finding | Source |
|---|---|---|---|
| Chlorocatechol 1,2-dioxygenase | Tetrachlorocatechol | Transformed at a low but significant rate. | nih.govresearchgate.net |
| 3-Chlorocatechol | Extraordinarily high activity (ratio of 2.6 compared to catechol). | nih.govresearchgate.net | |
| Cycloisomerase | cis,cis-Muconate | Activity not detected. | nih.gov |
| 2-Chloro-cis,cis-muconate | Activity not detected. | nih.gov | |
| 3-Chloro-cis,cis-muconate (B1234730) | Activity not detected. | nih.gov | |
| Maleylacetate Reductase | 2,3,5-Trichloromaleylacetic acid | Specific activity of 0.076 µmol/min/mg of protein. | nih.gov |
| Dienelactone Hydrolase | 2,3,5-Trichlorodienelactone | Activity measured using an extinction coefficient of 10,200 M⁻¹ cm⁻¹. | nih.gov |
Genetic and Regulatory Mechanisms in Tetrachloro Cis,cis Muconate Metabolism
Identification and Organization of Gene Clusters Encoding Enzymes for Tetrachloro-cis,cis-muconate Pathways
The genes encoding the enzymes for the degradation of chlorinated muconates are typically found organized in clusters, often located on mobile genetic elements like plasmids and transposons. This organization facilitates the horizontal transfer of the entire metabolic pathway among different bacterial species. scispace.comnih.gov
A well-studied example is the tcbCDEF gene cluster from Pseudomonas sp. strain P51, located on the catabolic plasmid pP51. researchgate.net This cluster encodes the enzymes necessary to convert chlorinated catechols into intermediates of the Krebs cycle. The genes are arranged colinearly, and their products work in succession. researchgate.net
tcbC : Encodes chlorocatechol 1,2-dioxygenase, which cleaves the aromatic ring of dichlorocatechols to form dichloro-cis,cis-muconate.
tcbD : Encodes a chloromuconate cycloisomerase that converts the muconate derivative to a dienelactone.
tcbE : Encodes a dienelactone hydrolase.
tcbF : Encodes a maleylacetate (B1240894) reductase.
Similarly, the cbnABCD operon in Ralstonia eutropha NH9 is responsible for chlorocatechol degradation and is nearly identical to the tcb gene cluster of Pseudomonas sp. strain P51. nih.gov These gene clusters are often flanked by insertion sequences, suggesting a modular evolution where gene "cassettes" for specific metabolic functions can be assembled to create new degradation pathways. scispace.comnih.gov In some bacteria, multiple, non-identical gene clusters for chlorocatechol degradation can exist within the same organism, such as the tfdCDEF gene clusters on plasmid pJP4 in Cupriavidus pinatubonensis JMP134, indicating genetic redundancy and functional specialization. researchgate.netresearchgate.net
Table 1: Examples of Gene Clusters in Chloromuconate Metabolism
| Gene Cluster | Organism | Location | Encoded Enzymes | Key Intermediate |
|---|---|---|---|---|
| tcbCDEF | Pseudomonas sp. strain P51 | Plasmid pP51 | Chlorocatechol 1,2-dioxygenase, Chloromuconate cycloisomerase, Dienelactone hydrolase, Maleylacetate reductase | Dichloro-cis,cis-muconate |
| cbnABCD | Ralstonia eutropha NH9 | Plasmid pENH91 | Chlorocatechol 1,2-dioxygenase, Chloromuconate cycloisomerase, Dienelactone hydrolase, Maleylacetate reductase | Chloro-cis,cis-muconate |
| tfdCDEF (I & II) | Cupriavidus pinatubonensis JMP134 | Plasmid pJP4 | Chlorocatechol 1,2-dioxygenase, Chloromuconate cycloisomerase, Dienelactone hydrolase, Maleylacetate reductase | 2,4-dichloro-cis,cis-muconate |
| clcABD | Pseudomonas putida | Plasmid | Chlorocatechol 1,2-dioxygenase, Chloromuconate cycloisomerase, Dienelactone hydrolase | 2-chloro-cis,cis-muconate (B1241311) |
Transcriptional Regulation of Chloromuconate Degradation Genes
The expression of genes for chloromuconate degradation is tightly controlled to ensure that the enzymes are synthesized only when their substrate is available, preventing a wasteful expenditure of cellular resources. This regulation primarily occurs at the transcriptional level and involves specialized sensor-regulator proteins.
Roles of LysR-Type Transcriptional Regulators in Pathway Induction
A prominent family of proteins known as LysR-type transcriptional regulators (LTTRs) plays a crucial role in controlling the expression of chloromuconate degradation pathways. biorxiv.orgnih.govebi.ac.uk These regulators typically have a DNA-binding domain and a co-inducer binding domain. biorxiv.orgresearchgate.net They often bind to the promoter region of the catabolic operons they regulate, acting as either repressors in the absence of an inducer or as activators in its presence. nau.edu
For instance, the tcb and cbn gene clusters are regulated by the divergently transcribed genes tcbR and cbnR, respectively, which both encode LTTRs. nih.gov Similarly, the clc operon in Pseudomonas putida is regulated by ClcR, and the tfd operons on plasmid pJP4 are regulated by TfdR. nih.gov These regulators, such as CbnR, bind specifically to the promoter region of the operon (e.g., the cbnA promoter) and activate gene expression upon sensing an appropriate inducer molecule. nih.govndl.go.jp The binding of the LTTR to the promoter DNA can cause it to bend, a conformational change that is often altered upon inducer binding to facilitate the initiation of transcription by RNA polymerase. nih.gov
Inducer Molecules and Environmental Cues for Pathway Activation
The activation of LTTRs and the subsequent transcription of degradation genes are triggered by specific inducer molecules. Crucially, the inducers are often the metabolic intermediates of the pathway itself. For the chlorocatechol pathways, the true inducers are not the initial chlorinated aromatic compounds but rather the (chloro)muconates produced from the ring-cleavage of (chloro)catechols. nih.govndl.go.jp
In the case of the cbn operon in R. eutropha NH9, in vitro transcription assays have confirmed that 2-chloro-cis,cis-muconate and cis,cis-muconate (B1241781) are the actual inducer molecules for the CbnR regulator. nih.gov This is a common strategy in catabolic pathways, ensuring that the expression of the entire pathway is coordinated and responds directly to the presence of the substrate for the downstream enzymes. The presence of these specific muconates serves as a direct environmental cue, signaling that the initial substrate has been processed and that the enzymes for the subsequent steps are required. nih.gov Environmental factors beyond the presence of a specific substrate, such as the availability of primary carbon sources, can also influence the expression of these pathways, often through global regulatory networks. nau.edunih.govnih.gov
Evolutionary Adaptations in Microbial Genomes for Degradation of Chlorinated Compounds via Muconate Intermediates
The widespread presence of bacteria capable of degrading persistent chlorinated compounds is a testament to rapid microbial evolution. The genetic architecture of these degradation pathways suggests a modular evolution, where gene clusters, or "cassettes," encoding specific enzymatic functions have been assembled over time. scispace.comnih.gov Horizontal gene transfer, mediated by plasmids, transposons, and other mobile genetic elements, has played a pivotal role in disseminating these catabolic capabilities throughout diverse microbial populations. scispace.com
The similarities in gene organization and sequence between different chlorocatechol operons (e.g., tcb, cbn, clc) point to a common evolutionary origin. researchgate.net It is hypothesized that these specialized pathways for xenobiotic degradation evolved from pathways for the metabolism of naturally occurring aromatic compounds. scispace.com Through processes like gene duplication, mutation, and recombination, enzymes have acquired new substrate specificities. For example, chlorocatechol dioxygenases likely evolved from catechol dioxygenases, gaining the ability to efficiently process chlorinated substrates. researchgate.net This divergence is evident in the substrate preferences of different enzymes; for instance, the TcbC dioxygenase shows a preference for 3,4-dichlorocatechol, whereas the TfdC enzyme has higher activity with 3,5-dichlorocatechol, indicating adaptation to different chlorinated compounds. researchgate.net This ongoing evolutionary process allows microbial communities to adapt to new environmental challenges posed by synthetic chemicals. nih.gov
Advanced Methodologies for Investigating Tetrachloro Cis,cis Muconate
Chromatographic and Spectroscopic Techniques for Metabolite Detection and Quantification
Chromatographic and spectroscopic methods are foundational in the analysis of tetrachloro-cis,cis-muconate and its related metabolites. They offer high sensitivity and selectivity, which are crucial for identifying and quantifying these compounds in complex biological matrices.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of this compound from biological samples. besjournal.comnih.gov Its application is critical in monitoring the enzymatic conversion of precursors like tetrachlorocatechol (B74200) and the subsequent transformation of this compound itself. nih.gov
Researchers have developed specific HPLC methods to achieve rapid and sensitive determination of muconic acid isomers. besjournal.comprotocols.io These methods often employ reverse-phase columns, such as ODS-2, and a mobile phase tailored for optimal separation. besjournal.comnih.gov For instance, a mobile phase consisting of a mixture of acetic acid, tetrahydrofuran, methanol, and water has been successfully used. besjournal.com Detection is typically carried out using a UV detector, with the wavelength set to the absorption maximum of the analyte, often around 264 nm for muconic acid derivatives. besjournal.com
In a study on the degradation of 1,2,3,4-tetrachlorobenzene (B165215) by Pseudomonas chlororaphis RW71, HPLC was used to identify and quantify metabolites. nih.gov The system utilized an aqueous solvent containing ortho-phosphoric acid and methanol, with a flow rate of 1.0 ml/min. nih.gov Under these conditions, tetrachloro-cis,cis-muconic acid had a net elution volume of 1.4 minutes. nih.gov The identity of the metabolites was confirmed by comparing their retention times and in-situ UV spectra with known standards. nih.gov The instability of this compound, particularly in chemical and enzymatic preparations, presents a challenge that necessitates careful handling and rapid analysis. nih.gov
The table below summarizes typical HPLC conditions used for the analysis of this compound and related compounds.
| Parameter | Value/Description | Source |
| Column | ODS-2 (5µm, Φ4.6 mm × 150 mm) | besjournal.com |
| Mobile Phase | Acetic acid/tetrahydrofuran/methanol/water (v/v, 1:2:10:87) | besjournal.com |
| Flow Rate | 1.0 ml/min | nih.gov |
| Detection | UV at 264 nm | besjournal.com |
| Internal Standard | Vanillic acid | besjournal.com |
| Retention Time (Tetrachloro-cis,cis-muconic acid) | 1.4 min (in 63% methanol) | nih.gov |
This table is interactive. Users can sort and filter the data.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and structural elucidation of volatile and semi-volatile metabolites, including derivatives of this compound. nih.govresearchgate.net It is particularly valuable for confirming the identity of metabolites detected by other methods like HPLC. nih.gov
In the context of this compound research, GC-MS has been instrumental in confirming its formation from tetrachlorocatechol. nih.govresearchgate.net The process typically involves derivatization to increase the volatility of the target compound, making it suitable for gas chromatography. nih.gov The separated components are then ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that serves as a chemical fingerprint for identification.
GC-MS analysis provides detailed structural information, which is crucial for distinguishing between isomers and identifying unknown metabolites. nih.gov For instance, in the study of 1,2,3,4-tetrachlorobenzene degradation, GC-MS analysis confirmed that the product formed from tetrachlorocatechol was indeed tetrachloromuconic acid. nih.gov The technique is also essential in broader metabolomics studies to profile a wide range of small molecule metabolites in a biological sample. nih.govchemrxiv.org
Key aspects of GC-MS analysis in this context include:
Derivatization: To make non-volatile compounds like muconic acids amenable to GC analysis.
Separation: On a GC column to resolve different metabolites.
Mass Spectral Analysis: To identify compounds based on their fragmentation patterns.
UV/Visible spectroscopy is a fundamental and widely used technique for monitoring enzyme activity in real-time. jascoinc.comjascoinc.comipinnovative.com It is particularly useful for studying the kinetics of enzymes involved in the degradation of chlorinated aromatic compounds, where the substrate or product has a distinct UV/Vis absorption spectrum. thermofisher.com
The principle of the assay involves monitoring the change in absorbance at a specific wavelength that corresponds to the formation of a product or the disappearance of a substrate. jascoinc.comjascoinc.com For example, the conversion of a catechol derivative to a muconic acid derivative often results in a shift in the absorption spectrum, which can be continuously monitored to determine the reaction rate. frontiersin.org
In the study of catechol 1,2-dioxygenase, an enzyme that cleaves the aromatic ring of catechols to form muconic acids, UV/Vis spectroscopy is the primary method for assaying its activity. frontiersin.org The formation of cis,cis-muconic acid from catechol can be monitored by the increase in absorbance at a specific wavelength. frontiersin.org This allows for the determination of key enzyme kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). jascoinc.comjascoinc.comthermofisher.com These parameters provide insights into the enzyme's affinity for its substrate and its catalytic efficiency. jascoinc.comjascoinc.com
The table below illustrates how UV/Vis spectroscopy is applied to monitor enzyme kinetics.
| Parameter | Description | Source |
| Principle | Measures the change in absorbance over time as substrate is converted to product. | jascoinc.comjascoinc.com |
| Application | Determination of enzyme kinetics (Km, Vmax). | jascoinc.comjascoinc.comthermofisher.com |
| Example | Monitoring the formation of cis,cis-muconic acid from catechol by catechol 1,2-dioxygenase. | frontiersin.org |
| Wavelength | Chosen at the absorption maximum of the product or substrate. | jascoinc.comjascoinc.com |
This table is interactive. Users can sort and filter the data.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and stereochemical analysis of organic molecules, including this compound. ebsco.comlibretexts.org It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for unambiguous confirmation of its structure and stereochemistry. nih.govmdpi.com
Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed. mdpi.com 1H NMR provides information about the different types of protons in a molecule and their connectivity, while 13C NMR reveals the carbon skeleton. mdpi.com 2D NMR techniques, such as COSY, HSQC, and HMBC, are used to establish correlations between different nuclei and piece together the complete molecular structure. mdpi.com
UV/Visible Spectroscopy for Enzyme Activity Monitoring
In Vitro Enzyme Assays and Purification for Detailed Catalytic Studies
In vitro enzyme assays, using purified enzymes or cell-free extracts, are essential for detailed studies of the catalytic properties of enzymes involved in the metabolism of this compound. databiotech.co.il These assays provide a controlled environment to investigate enzyme kinetics, substrate specificity, and the mechanism of action, free from the complexities of a living cell. databiotech.co.ild-nb.info
The process typically begins with the growth of a microorganism known to degrade the compound of interest, followed by the preparation of a cell-free extract containing the active enzymes. nih.gov The activity of specific enzymes, such as chlorocatechol 1,2-dioxygenase, can then be measured by monitoring the conversion of a substrate like tetrachlorocatechol to this compound. nih.gov
Enzyme purification is often the next step to isolate the specific enzyme responsible for a particular reaction. nih.gov This allows for a more detailed characterization of its properties. For example, the specific activity of a purified enzyme can be determined, which is a measure of its purity and catalytic efficiency. nih.gov In vitro assays with purified enzymes are also crucial for determining kinetic parameters like Km and Vmax, which describe the enzyme's affinity for its substrate and its maximum catalytic rate. frontiersin.org
In the study of Pseudomonas chlororaphis RW71, in vitro assays with cell-free extracts were used to determine the specific activity of chlorocatechol 1,2-dioxygenase towards various chlorinated catechols, including tetrachlorocatechol. nih.gov These experiments revealed that while tetrachlorocatechol was transformed at a low but significant rate, other chlorinated catechols were converted more efficiently. nih.govresearchgate.net
The table below summarizes the findings from in vitro enzyme assays on enzymes related to this compound metabolism.
| Enzyme | Source Organism | Substrate | Specific Activity (µmol/min/mg of protein) | Source |
| Chloromuconate cycloisomerase | P. chlororaphis RW71 | 2,4-dichloro-cis,cis-muconate | 0.025 | nih.gov |
| Chloromuconate cycloisomerase | P. chlororaphis RW71 | 2,3,5-trichloro-cis,cis-muconate (B1242119) | 0.058 | nih.gov |
| Maleylacetate (B1240894) reductase | P. chlororaphis RW71 | 2,3,5-trichloromaleylacetic acid | 0.076 | nih.gov |
This table is interactive. Users can sort and filter the data.
Environmental Implications and Bioremediation Research Utilizing Tetrachloro Cis,cis Muconate Pathways
Contribution of Tetrachloro-cis,cis-muconate Pathways to the Detoxification and Mineralization of Recalcitrant Pollutants
The this compound pathway is a specialized version of the ortho-cleavage pathway, a central route for the aerobic bacterial degradation of aromatic compounds. epa.gov This modified pathway has evolved in certain microorganisms to handle chlorinated catechols, which are common intermediates in the breakdown of a wide range of persistent organic pollutants. epa.gov The process typically begins with the conversion of a chlorinated aromatic pollutant, such as pentachlorophenol (B1679276) (PCP) or hexachlorobenzene, into tetrachlorocatechol (B74200). nih.govwur.nl This is followed by the crucial ring-cleavage step, catalyzed by a specialized enzyme, chlorocatechol 1,2-dioxygenase. This enzyme opens the aromatic ring of tetrachlorocatechol to form this compound. nih.govresearchgate.net
The formation of this compound is a pivotal step in the detoxification process. The subsequent enzymatic reactions convert this chlorinated intermediate into compounds that can enter central metabolic cycles, like the Krebs cycle, leading to the complete mineralization of the original pollutant into carbon dioxide, water, and chloride ions. nih.gov
A notable example is the mineralization of 1,2,3,4-tetrachlorobenzene (B165215) by Pseudomonas chlororaphis RW71. nih.govresearchgate.net This bacterium utilizes a chlorocatechol pathway where 1,2,3,4-tetrachlorobenzene is converted to tetrachlorocatechol. The chlorocatechol 1,2-dioxygenase in this strain then cleaves the ring to produce this compound. nih.govresearchgate.net Further enzymatic steps convert this intermediate to 2,3,5-trichlorodienelactone and then 2,3,5-trichloromaleylacetic acid, continuing the degradation cascade. nih.govresearchgate.net Similarly, the degradation of the highly toxic pentachlorophenol (PCP) by bacteria like Sphingomonas chlorophenolica proceeds through chlorinated intermediates, highlighting the importance of these pathways in detoxifying contaminated environments. nih.gov The degradation of certain dioxins, another class of highly toxic pollutants, can also proceed via pathways that generate chlorinated muconic acid derivatives. nih.gov
The effective degradation of these pollutants relies on a series of specialized enzymes that have evolved to handle chlorinated substrates. The initial dioxygenases, chlorocatechol 1,2-dioxygenases, and subsequent enzymes like chloromuconate cycloisomerases all play essential roles in the complete breakdown of these recalcitrant compounds. nih.gov
Table 1: Examples of Pollutants Degraded via Chlorinated Muconate Pathways
| Pollutant | Key Intermediate | Degrading Microorganism (Example) | Key Enzyme | Reference |
|---|---|---|---|---|
| 1,2,3,4-Tetrachlorobenzene | This compound | Pseudomonas chlororaphis RW71 | Chlorocatechol 1,2-dioxygenase | nih.govresearchgate.net |
| Pentachlorophenol (PCP) | Tetrachlorocatechol | Sphingomonas chlorophenolica | Pentachlorophenol-4-monooxygenase | nih.govwur.nl |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 2,4-Dichloro-cis,cis-muconate | Burkholderia phenoliruptrix | Chlorocatechol 1,2-dioxygenase (TfdC) | researchgate.netcore.ac.uk |
| Dibenzo-p-dioxin (B167043) | 2-hydroxy-cis,cis-muconic acid | Sphingomonas wittichii RW1 | Ring-hydroxylating dioxygenase | nih.gov |
Strategies for Enhanced Bioremediation through Manipulation of this compound Converting Pathways
Given the importance of the this compound pathway, significant research has focused on harnessing and enhancing it for practical bioremediation applications. Strategies generally fall into two categories: introducing specialized microbes to contaminated sites (bioaugmentation) or improving the capabilities of these microbes through genetic modification (metabolic engineering).
Bioaugmentation is an environmental remediation strategy that involves the introduction of specific, capable microorganisms to a contaminated site to enhance the degradation of pollutants. unilag.edu.ngresearchgate.net For complex and recalcitrant compounds like highly chlorinated aromatics, a single microbial species may not possess all the necessary enzymes for complete mineralization. mdpi.com In such cases, microbial consortia—communities of multiple microbial species with complementary metabolic capabilities—are often more effective. walshmedicalmedia.comnih.gov
The development of effective consortia for degrading chlorinated compounds is an active area of research. walshmedicalmedia.comnih.gov Scientists isolate and combine microbes from contaminated soils and sludges that show a natural ability to break down these pollutants. nih.gov By selecting and enriching for microbes that possess key enzymes of the chlorocatechol and this compound pathways, it is possible to construct powerful consortia capable of remediating sites contaminated with pesticides, herbicides, and other chlorinated industrial chemicals. nih.gov For example, consortia containing Pseudomonas and Sphingomonas species have shown significant potential for degrading a wide range of aromatic and chlorinated compounds. nih.govsjtu.edu.cn
While nature has provided microbes capable of degrading many pollutants, the efficiency of these natural pathways can often be improved. Metabolic pathway engineering and directed evolution are powerful tools used to enhance the bioremediation capabilities of microorganisms. illinois.edu
Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes to increase the production of a desired substance or, in this case, to enhance the degradation of a specific pollutant. nih.gov This can involve overexpressing genes that code for rate-limiting enzymes in the degradation pathway or deleting genes for competing pathways to channel more metabolic flux towards the desired detoxification route. nih.govnih.gov For instance, engineering E. coli or Pseudomonas putida to express genes from the chlorocatechol pathway can create robust biocatalysts for bioremediation. nih.govnih.gov
Directed evolution, on the other hand, mimics the process of natural selection in the laboratory to evolve enzymes with improved properties. illinois.edunih.gov This technique involves generating a large library of gene variants through methods like random mutagenesis or DNA shuffling, and then using a high-throughput screening or selection process to identify variants with enhanced activity, stability, or substrate specificity. illinois.edu For example, directed evolution has been successfully used to improve toluene (B28343) ortho-monooxygenase, an enzyme from Burkholderia cepacia G4, resulting in variants with significantly increased degradation rates for chlorinated ethenes like trichloroethylene (B50587) (TCE). nih.gov Similarly, enzymes within the this compound pathway, such as chloromuconate cycloisomerase, have been engineered to improve their catalytic efficiency and alter their substrate range, demonstrating the potential to create bespoke enzymes for specific bioremediation challenges. asm.org These engineered biocatalysts can then be used in bioaugmentation strategies for more effective cleanup of contaminated sites. researchgate.net
Table 2: Research in Metabolic Engineering for Enhanced Degradation
| Enzyme/Pathway Engineered | Microorganism | Engineering Strategy | Improvement Achieved | Reference |
|---|---|---|---|---|
| Toluene ortho-monooxygenase (TOM) | Burkholderia cepacia G4 (expressed in E. coli) | Directed Evolution | 2-fold faster TCE degradation rate | nih.gov |
| Biphenyl dioxygenase | Various bacteria | DNA Shuffling | Expanded substrate range, higher activity | illinois.edu |
| Muconate cycloisomerase | Pseudomonas putida | Site-directed mutagenesis | Altered substrate specificity and product formation | asm.orgnih.gov |
| Muconic Acid Biosynthesis Pathway | Escherichia coli | Metabolic Engineering (gene overexpression and deletion) | Production of muconic acid from glucose | nih.gov |
Bioaugmentation with Specialized Microbial Consortia
Ecological Fate and Persistence of this compound in Contaminated Matrices
Direct studies on the persistence of this compound in soil or water are limited, primarily because it is a metabolic intermediate rather than a primary pollutant. Its presence in the environment is transient and depends entirely on the microbial degradation of more complex chlorinated compounds like 1,2,3,4-tetrachlorobenzene or PCP. nih.govwur.nl
In environments containing microbial populations capable of mineralizing these pollutants, this compound is unlikely to persist or accumulate. nih.gov For example, in studies with Pseudomonas chlororaphis RW71, which can grow on 1,2,3,4-tetrachlorobenzene, tetrachloromuconic acid is produced and subsequently converted by other enzymes in the pathway. nih.govresearchgate.net The efficient functioning of the entire degradation pathway ensures that the intermediate is consumed as it is formed.
However, the fate of this compound becomes more complex in situations where the microbial community is not fully adapted or if the degradation pathway is incomplete. If a microbe can perform the initial ring cleavage to form the muconate but lacks the subsequent enzymes (like chloromuconate cycloisomerase or dienelactone hydrolase) to process it further, the intermediate could potentially accumulate. The persistence of parent compounds like chlorinated benzenes in soil indicates that the necessary microbial populations or environmental conditions for complete degradation are not always present. unilag.edu.ngservice.gov.uk The rate of degradation can be limited by factors such as nutrient availability (nitrogen and phosphorus), soil pH, temperature, and the presence of other toxic substances. unilag.edu.ngservice.gov.uk Therefore, while this compound is inherently biodegradable, its persistence in a contaminated matrix is directly linked to the presence and activity of a competent microbial community capable of carrying out the complete mineralization pathway.
Chemical Synthesis and Derivatization of Tetrachloro Cis,cis Muconate for Research Applications
Laboratory-Scale Synthesis for Analytical Standards and Enzyme Substrate Preparation
The laboratory-scale production of tetrachloro-cis,cis-muconate is essential for confirming its presence in biological samples and for studying the kinetics of enzymes involved in its transformation. Both chemical and enzymatic methods have been employed for its synthesis.
Chemical synthesis methods provide a direct route to obtaining the compound. Research has cited the methods of Pandell and Wacek for the synthesis of a range of non-chlorinated to tetrachlorinated cis,cis-muconates. oup.com These chemical routes are fundamental for producing the analytical standards needed for calibrating analytical instruments. oup.comoup.com
Enzymatic synthesis offers a biomimetic approach that is particularly useful for preparing substrates for enzyme assays. Substituted cis,cis-muconates, including the tetrachlorinated form, can be generated in situ from their corresponding catechol precursors. nih.gov Specifically, this compound can be formed from the enzymatic ring cleavage of tetrachlorocatechol (B74200). nih.gov This reaction is catalyzed by enzymes such as chlorocatechol 1,2-dioxygenase. nih.gov However, researchers have noted the high instability of this compound in both chemical and enzymatic preparations, which presents a significant challenge for its use as a substrate in enzyme assays. nih.gov
| Method | Precursor | Key Reagents / Enzymes | Primary Application | Key Findings / Notes |
|---|---|---|---|---|
| Chemical Synthesis | Not specified in sources, but typically a chlorinated aromatic | Based on methods of Pandell and Wacek | Analytical Standards | Used to synthesize a range of chloro-cis,cis-muconates. oup.com |
| Enzymatic Synthesis | Tetrachlorocatechol | Chlorocatechol 1,2-dioxygenase | Enzyme Substrate Preparation | Product confirmed by GC-MS analysis. nih.gov The compound shows significant instability in preparations. nih.gov |
Derivatization Strategies for Enhanced Analytical Characterization
Due to the polarity and thermal lability of dicarboxylic acids like this compound, direct analysis by gas chromatography-mass spectrometry (GC-MS) is often challenging. Derivatization is a crucial step to convert the analyte into a more volatile and thermally stable form, thereby improving its chromatographic behavior and detection sensitivity.
A key strategy for the analysis of cis,cis-muconates is derivatization with phenylboronate (B1261982). oup.comoup.com This method is particularly effective as phenylboronate selectively reacts with compounds containing diol and diacid functional groups, enhancing the sensitivity and specificity of the analysis compared to more general silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (TMS). oup.comoup.com The resulting phenylboronate derivatives are amenable to GC-MS analysis. oup.com
For the analysis of this compound and its related compounds, samples containing the analyte are treated with methanolic phenylboronate, dried, and then directly analyzed by GC-MS. oup.com While effective, the analysis of highly chlorinated compounds can be complex due to cluster-like fragmentation patterns in the mass spectrometer. oup.comoup.com Furthermore, the retention times of different chlorinated muconate derivatives can be very similar, requiring careful distinction based on their specific target mass-to-charge ratios (m/z). oup.comoup.com Researchers have found that a DB-17MS column is suitable for separating these derivatives, whereas other columns like DB-5MS or DB-1MS may lead to poor peak resolution due to compound adsorption. oup.com
| Analyte | Derivatization Agent | Analytical Method | Key GC/MS Parameters | Findings |
|---|---|---|---|---|
| This compound | Phenylboronate | GC-MS | Column: DB-17MS (30 m × 0.25 mm i.d.) Ionization: Electron Impact (EI) mode Oven Program: 80°C (2 min), ramp to 150°C (20°C/min), ramp to 300°C (10°C/min) oup.comoup.com | Phenylboronate derivatization specifically targets diacids, increasing sensitivity. oup.comoup.com Highly chlorinated derivatives show similar retention times and require identification by specific target mass. oup.comoup.com |
Future Directions and Research Gaps in Tetrachloro Cis,cis Muconate Studies
Advanced Mechanistic Elucidation of Novel Enzyme Activities
The biotransformation of tetrachloro-cis,cis-muconate is dependent on a specialized suite of enzymes capable of handling highly chlorinated substrates. A primary research frontier lies in the deep mechanistic analysis of these biocatalysts. While enzymes such as chlorocatechol 1,2-dioxygenase and chloromuconate cycloisomerase have been identified as crucial players, a comprehensive understanding of their function with polychlorinated substrates is lacking. nih.gov
Future research must focus on:
Structural Biology: Obtaining high-resolution crystal structures of these enzymes, particularly chloromuconate cycloisomerases, co-crystallized with this compound or its analogues. Such structures would illuminate the active site architecture and reveal the specific amino acid residues responsible for substrate binding, stabilization, and catalysis in the presence of multiple electron-withdrawing chlorine atoms.
Enzyme Kinetics and Specificity: Detailed kinetic analysis is required to understand the efficiency of these enzymes. For instance, in Pseudomonas chlororaphis RW71, chlorocatechol 1,2-dioxygenase shows activity towards tetrachlorocatechol (B74200), the precursor to this compound, but the rate is low compared to less chlorinated catechols. researchgate.netnih.gov The cycloisomerase in the same organism exhibits a higher specific activity for 2,3,5-trichloro-cis,cis-muconate (B1242119) than for dichlorinated versions, suggesting adaptation to highly chlorinated intermediates. nih.gov A thorough investigation into the substrate range and kinetic parameters (K_m, k_cat) for a wider array of chlorinated muconates is necessary.
Computational Modeling and Engineering: Advanced computational methods, such as quantum mechanics/molecular mechanics (QM/MM) simulations, can model the reaction coordinates and transition states, providing insights that are difficult to capture experimentally. This knowledge, combined with protein engineering and directed evolution, can be used to improve enzyme stability, activity, and specificity. rsc.org The goal is to create biocatalysts with enhanced efficiency for recalcitrant compounds, guided by a deep mechanistic understanding. rsc.org
| Enzyme | Organism/Source | Substrate(s) | Product(s) | Research Finding |
| Chlorocatechol 1,2-Dioxygenase | Pseudomonas chlororaphis RW71 | Tetrachlorocatechol | This compound | Demonstrates activity on the highly chlorinated substrate, though at a lower rate than on catechol or mono/di-chlorinated catechols. researchgate.netnih.gov |
| Chloromuconate Cycloisomerase | Pseudomonas chlororaphis RW71 | 2,3,5-Trichloro-cis,cis-muconate | 2,3,5-Trichlorodienelactone | Shows significant specific activity, indicating adaptation to the downstream products of tetrachlorocatechol cleavage. researchgate.netnih.gov |
| Muconate Cycloisomerase | Pseudomonas putida, Acinetobacter calcoaceticus | cis,cis-Muconate (B1241781), 2-Chloro-cis,cis-muconate (B1241311) | (4S)-Muconolactone, (+)-5-Chloromuconolactone | Wild-type enzymes have been studied for their specificity, and engineered variants show altered product formation, highlighting the potential for mechanistic studies through mutation. nih.gov |
Systems Biology and Omics Approaches to Microbial Degradation Networks
The degradation of compounds leading to this compound does not occur in isolation but is part of a complex, regulated network within the host microorganism. caister.comfrontiersin.org Systems biology, powered by "omics" technologies, offers a holistic view of these networks, representing a major shift from single-enzyme studies to pathway-level analysis. nih.govosti.gov
Key research directions include:
Integrated Multi-Omics: The application of genomics to identify the gene clusters for degradation, transcriptomics to understand their expression under pollutant stress, proteomics to quantify the translated enzymes, and metabolomics to track intermediates like this compound provides a comprehensive dataset. caister.com Applying this integrated approach to organisms like Pseudomonas chlororaphis RW71, which can mineralize 1,2,3,4-tetrachlorobenzene (B165215), would create a complete map of the metabolic and regulatory processes. researchgate.netnih.gov
Regulatory Network Analysis: A significant gap exists in understanding how degradation pathways are regulated. Identifying the specific transcription factors, promoters, and signaling molecules that control the expression of enzymes involved in this compound metabolism is crucial for optimizing bioremediation processes.
Microbial Community Dynamics: In contaminated environments, degradation is often performed by microbial consortia. mdpi.com Metagenomics and meta-omics can unravel the complex interactions between different species, identifying synergistic relationships where one organism performs the initial breakdown and another metabolizes intermediates like chlorinated muconates.
| Omics Technique | Application in this compound Research | Potential Insights |
| Genomics/Metagenomics | Identify genes encoding enzymes like chlorocatechol dioxygenases and cycloisomerases in pure cultures and environmental samples. | Discovery of novel catabolic pathways and enzymes with unique specificities. frontiersin.org |
| Transcriptomics | Quantify the expression levels of degradation-related genes in response to pollutants. | Understanding the regulatory control and induction mechanisms of the degradation pathway. nih.gov |
| Proteomics | Identify and quantify the full suite of proteins expressed during the degradation process. | Confirmation of enzyme production and discovery of previously unknown accessory proteins. caister.com |
| Metabolomics | Track the appearance and disappearance of intermediates, including this compound. | Elucidation of the complete degradation sequence and identification of metabolic bottlenecks. caister.com |
Development of Integrated Analytical Platforms for Complex Environmental Samples
Effective monitoring and research require robust analytical tools. While laboratory-based methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) have been essential for identifying this compound and its metabolites in culture, they are often not suitable for rapid, on-site analysis of complex environmental samples. researchgate.netnih.govoup.com
The future lies in the development of integrated analytical platforms:
Whole-Cell Biosensors: A promising avenue is the engineering of microbial biosensors. Recently, transcription factor-based fluorescent biosensors have been developed to detect the parent compound, cis,cis-muconic acid, in Corynebacterium glutamicum. nih.gov A similar strategy could be employed to develop sensors for this compound by harnessing transcription factors that are responsive to chlorinated compounds. These biosensors could enable high-throughput screening and real-time monitoring of bioremediation efficiency.
Lab-on-a-Chip and Microfluidics: Miniaturized analytical devices that integrate sample preparation, separation, and detection on a single chip could provide portable and automated analysis of contaminated water and soil. Integrating microfluidics with sensitive detection methods like mass spectrometry or electrochemical sensing would be a significant leap forward. rsc.org
Advanced Isotope Analysis: Compound-Specific Isotope Analysis (CSIA) can be used to track the degradation of pollutants in the environment and provide definitive evidence of bioremediation. Developing CSIA methods for key intermediates like this compound could help to quantify degradation rates and elucidate pathways in situ. mdpi.com
Exploration of Biotechnological Applications Beyond Environmental Remediation
While the primary focus of research has been on the degradation of pollutants, the enzymes and pathways involved with this compound represent a largely untapped resource for synthetic biology and industrial biotechnology.
Future research should explore:
Novel Polymer Synthesis: The non-chlorinated analog, cis,cis-muconic acid, is a valuable platform chemical used as a precursor for adipic acid and terephthalic acid, the monomers for nylon-6,6 and PET, respectively. nih.govresearchgate.netnih.gov The enzymes that metabolize this compound could potentially be used to synthesize novel chlorinated C6 dicarboxylic acids. These monomers could be used to produce specialty polymers with unique properties, such as enhanced thermal stability, flame retardancy, or chemical resistance.
Biocatalytic Production of Fine Chemicals: The unique reactivity of enzymes adapted to highly chlorinated substrates makes them valuable tools for biocatalysis. They could be used to perform specific chlorination or dechlorination reactions in the synthesis of complex molecules like pharmaceuticals or agrochemicals, offering a greener alternative to traditional chemical synthesis.
Enhancing Lignin (B12514952) Valorization: The biological breakdown of lignin, a major component of biomass, often proceeds through the β-ketoadipate pathway, where muconic acid is an intermediate. researchgate.net Industrial lignin streams can contain chlorinated aromatic compounds. Enzymes that are robust in the presence of or can process these chlorinated molecules could be engineered into microbial chassis to create more efficient and resilient strains for converting waste lignin into valuable chemicals. rsc.org
Q & A
Q. What standardized methods are recommended for quantifying Tetrachloro-cis,cis-muconate in enzymatic assays?
- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection at 260 nm, as this wavelength corresponds to the absorbance maxima of chlorinated muconates. Calibrate with enzymatically prepared standards (e.g., via chlorocatechol 1,2-dioxygenase action on 3-chlorocatechol). Protein quantification in enzyme preparations should follow the Bradford assay .
- Key Considerations : Ensure buffer compatibility (e.g., Tris-HCl or Bis-Tris for pH stability) and include Mn²⁺ in cycloisomerase assays to maintain enzyme activity .
Q. How can researchers confirm the stability of this compound under physiological conditions?
- Methodology : Conduct pH-dependent stability assays (pH 5.8–8.4) using buffers like Tris-HCl or Bis-Tris. Monitor substrate degradation via HPLC over time. For example, 2-chloro-cis,cis-muconate shows instability at pH >7.5, forming lactones or protoanemonin .
- Validation : Compare experimental half-lives with literature values and validate using NMR to identify degradation products (e.g., 5-chloromuconolactone) .
Q. What enzyme systems are commonly used to study this compound metabolism?
- Model Systems : Purify chloromuconate cycloisomerases (EC 5.5.1.7) from Pseudomonas spp. (e.g., P. putida PRS2000) or Ralstonia eutropha JMP134. These enzymes catalyze chloride elimination and lactone formation .
- Assay Design : Use cell lysates ultracentrifuged at 140,000 × g to remove debris. Measure activity via substrate depletion (A260) or product accumulation (e.g., trans-dienelactone) .
Advanced Research Questions
Q. How should researchers resolve contradictory Kₘ values for 2-chloro-cis,cis-muconate across studies?
- Analysis : Differences arise from measurement methods (substrate consumption vs. product formation). For example, Kₘ values for 2-chloro-cis,cis-muconate ranged from 30–60 µM when tracking substrate depletion but were lower (~20 µM) when monitoring lactone formation .
- Recommendation : Use both methods in parallel. Account for side reactions (e.g., spontaneous lactonization) and validate with enzyme inhibition studies (e.g., EDTA for metal-dependent cycloisomerases) .
Q. What experimental strategies differentiate chloromuconate cycloisomerases (EC 5.5.1.7) from muconate cycloisomerases (EC 5.5.1.1)?
- Enzyme Specificity : Chloromuconate cycloisomerases uniquely catalyze chloride elimination from 5-chloromuconolactone, unlike muconate cycloisomerases. Test activity on 2,4-dichloro-cis,cis-muconate: only chloromuconate cycloisomerases produce trans-dienelactone .
- Kinetic Profiling : Compare turnover numbers (kcat) for chloro-substituted vs. non-chlorinated substrates. Chloromuconate cycloisomerases exhibit 10–100× lower kcat for non-chlorinated analogs .
Q. How can researchers design studies to probe the stereoselectivity of this compound conversion?
- Approach : Use chiral HPLC or polarimetry to analyze lactone products. For example, P. putida PRS2000 cycloisomerase produces (4S)-2-chloromuconolactone and (4S,5S)-5-chloromuconolactone via syn addition .
- Validation : Synthesize enantiomeric standards and compare optical rotations (e.g., +30.8° for 2-chloromuconolactone at 578 nm) .
Methodological Frameworks for Research Design
Q. How can the PICOT framework align with studies on this compound degradation pathways?
- Application :
- P opulation: Bacterial enzymes (e.g., Pseudomonas spp.).
- I ntervention: Enzyme kinetics under varying pH/Mn²⁺.
- C omparison: Wild-type vs. mutant cycloisomerases.
- O utcome: Lactone yield or chloride release.
- T ime: Reaction half-life at optimal pH.
- Rationale : This structure ensures hypotheses address enzyme specificity and environmental relevance .
Q. What criteria (FINER) should guide hypothesis formulation for novel chloromuconate cycloisomerases?
- Evaluation :
Data Interpretation and Conflict Resolution
Q. How to address discrepancies in reported enzyme activities for 2-chloro-cis,cis-muconate conversion?
Q. What statistical approaches validate metabolic pathway models for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
